molecular formula C10H11N3OS B1270520 N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide CAS No. 351437-81-5

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

Cat. No.: B1270520
CAS No.: 351437-81-5
M. Wt: 221.28 g/mol
InChI Key: DUWIACCTNKYBNV-UHFFFAOYSA-N
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Description

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is an organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide typically involves the reaction of 2-amino-6-methylbenzothiazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the benzothiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler analog with similar biological activities.

    6-Methylbenzothiazole: Lacks the amino and acetamide groups but shares the core structure.

    N-(2-Amino-benzothiazol-5-yl)-acetamide: Similar structure but without the methyl group.

Uniqueness

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is unique due to the presence of both the amino and acetamide groups, which can influence its reactivity and biological activity. The methyl group on the benzothiazole ring can also affect its chemical properties and interactions with biological targets.

Properties

IUPAC Name

N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWIACCTNKYBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355720
Record name N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351437-81-5
Record name N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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